CID 11966276

Description

CID 11966276 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and properties. PubChem entries typically include molecular formulas, synonyms, bioactivity data, and links to related literature, but none of these specifics are referenced in the evidence.

Properties

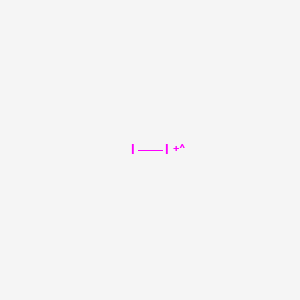

Molecular Formula |

I2+ |

|---|---|

Molecular Weight |

253.8089 g/mol |

InChI |

InChI=1S/I2/c1-2/q+1 |

InChI Key |

GWDXVHOURQOCIJ-UHFFFAOYSA-N |

Canonical SMILES |

I[I+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 11966276 lacks explicit data, the evidence provides comparative frameworks for structurally or functionally related compounds. Below is a synthesized analysis based on methodologies and examples from the evidence:

Table 1: Comparison Framework for this compound and Analogous Compounds

Key Observations from Evidence

Substrate/Inhibitor Specificity : Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) exhibit distinct interactions with biological targets (e.g., NTCP transporters vs. HIV-1 protease), highlighting the importance of functional group orientation and steric effects in molecular recognition .

Structural Overlays: 3D structural overlays of bile acids (e.g., CID 6675) and triterpenoids (e.g., CID 72326) reveal conserved regions critical for binding, such as hydrophobic cores and polar side chains .

Toxicity Profiles: Marine-derived oscillatoxins (CID 101283546) demonstrate extreme cytotoxicity compared to bile acids or triterpenoids, likely due to their macrocyclic architecture and membrane-disrupting properties .

Q & A

Q. What are the journal-specific requirements for publishing this compound research?

- Methodological Answer :

- Follow STREGA guidelines for genetic association studies or ARRIVE guidelines for preclinical data .

- Submit synthetic procedures as supplementary information, adhering to word limits for main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.